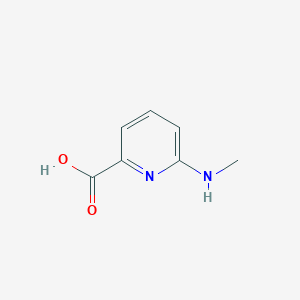

6-(Methylamino)picolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-(methylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUQPVEPTWNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250806-91-7 | |

| Record name | 6-(methylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methylamino Picolinic Acid and Its Analogs

Established Synthetic Routes to 6-(Methylamino)picolinic Acid and Related Structures

Traditional methods for the synthesis of this compound and its analogs rely on foundational organic reactions tailored for pyridine (B92270) ring systems. These routes are well-documented and provide reliable access to the target compounds.

Nucleophilic Substitution Reactions in Pyridine Ring Systems

Nucleophilic aromatic substitution (SNA_r) is a primary method for introducing the methylamino group onto a pyridine ring. This reaction typically involves the displacement of a leaving group, such as a halogen, at the 6-position of the picolinic acid scaffold by methylamine (B109427). savemyexams.com The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring. savemyexams.com

The efficiency of this substitution is influenced by the nature of the leaving group and the reaction conditions. For instance, starting with a 6-halopicolinic acid, the reaction with methylamine, often in a suitable solvent and sometimes under elevated temperature or pressure, yields this compound. The presence of the carboxylic acid group at the 2-position can influence the reactivity of the ring.

A common precursor for this reaction is 6-chloropicolinic acid. chemscene.com The reaction of 6-chloropicolinic acid with methylamine proceeds to give the desired this compound.

Table 1: Nucleophilic Substitution Reaction Parameters

| Starting Material | Reagent | Product | Key Conditions |

|---|---|---|---|

| 6-Halopicolinic Acid | Methylamine | This compound | Solvent, Temperature |

| 6-Chloropicolinic acid | Methylamine | This compound | Controlled temperature |

Esterification and Methylation Processes for Picolinic Acid Derivatives

Esterification of the carboxylic acid functionality of picolinic acid derivatives is a common step in multi-step syntheses, often performed to protect the carboxylic acid or to modify the final product's properties. orgsyn.org Standard methods include Fischer esterification, where the picolinic acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. orgsyn.org

Methylation can be performed on either the pyridine ring nitrogen or a substituent amino group. For the synthesis of this compound, methylation of a precursor like 6-aminopicolinic acid can be achieved using reagents such as methyl iodide or dimethyl sulfate. researchgate.net In some enzymatic syntheses, S-adenosyl-L-methionine is used as a methyl group donor. nih.gov

A two-step synthesis of alkyl esters of homarine, a related picolinic acid derivative, involves the esterification of picolinic acid followed by a methylation step using iodomethane. researchgate.net This highlights a sequential approach to functionalizing both the carboxyl and amino groups.

Halogenation and Subsequent Amination Strategies

A versatile strategy for synthesizing this compound involves the initial halogenation of the pyridine ring, followed by amination. researchgate.net This approach allows for the introduction of a reactive handle—the halogen—which can then be readily displaced by methylamine.

Picolinic acid or its derivatives can be halogenated at the 6-position using various reagents. For example, chlorination can be achieved using agents like phosphorus oxychloride (POCl₃). vulcanchem.com Once the 6-halo-picolinic acid is formed, it can be subjected to nucleophilic substitution with methylamine as described in section 2.1.1. researchgate.netsmolecule.com This two-step process provides a reliable route to the target molecule.

Decarboxylative halogenation of 2-picolinic acids offers another pathway to 2-halogen-substituted pyridines, which can then be further functionalized. rsc.org

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound. These often involve catalytic processes that can offer milder reaction conditions and higher selectivity.

Copper-Catalyzed Ortho-Amination Methods and Their Potential Adaptations

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, have become powerful tools for the amination of aryl halides. nih.govacs.org These methods can be adapted for the synthesis of this compound from 6-halopicolinic acids. The use of a copper catalyst, often in conjunction with a ligand, facilitates the coupling of the halide with an amine under milder conditions than traditional nucleophilic substitution. nih.govchemrxiv.org

Recent advancements have focused on developing highly active copper catalyst systems that can effect the amination of aryl chlorides, which are typically less reactive than bromides and iodides. nih.govnih.gov The use of specific ligands, such as N¹,N²-diaryl diamines, has been shown to improve catalyst performance and allow for reactions at lower temperatures. nih.govnih.gov This approach holds significant potential for the efficient synthesis of this compound. Studies have shown that copper-catalyzed amination of 2-bromobenzoic acids can proceed without the need for protecting the carboxylic acid group. organic-chemistry.org

Table 2: Comparison of Amination Methods

| Method | Catalyst/Reagent | Substrate | Key Advantage |

|---|---|---|---|

| Traditional SNAr | None | 6-Halopicolinic acid | Simplicity |

| Copper-Catalyzed Amination | Cu salt + Ligand | 6-Halopicolinic acid | Milder conditions, higher yields |

Amide Bond Formation via Carbodiimide Chemistry (e.g., HATU/DIEA coupling)

The carboxylic acid group of this compound can be converted into an amide through various coupling reactions. A widely used and highly efficient method involves the use of peptide coupling reagents. mychemblog.com One of the most effective reagents for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), typically used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). scirp.orgwikipedia.org

This method first involves the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester. wikipedia.org This intermediate then readily reacts with an amine to form the desired amide bond. scirp.orggoogle.comscirp.org This process is known for its high efficiency, fast reaction rates, and minimal side product formation, making it a preferred method in modern organic synthesis for creating amide linkages. scirp.orgrsc.org

The general procedure involves dissolving the picolinic acid derivative, the amine, and HATU in an aprotic solvent like DMF, followed by the addition of DIEA. mychemblog.comgoogle.com The reaction is often stirred at room temperature until completion. google.com

Microwave-Assisted Syntheses for Modified Picolinic Acid Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often leading to cleaner products compared to conventional heating methods. oatext.comresearchgate.net This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.comanton-paar.com The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including derivatives of picolinic acid. mdpi.comnih.gov

Research has demonstrated that microwave-assisted protocols can significantly shorten reaction times for the synthesis of various heterocyclic systems. For instance, the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines from aldehydes, malononitrile, and thiophenol, a reaction typically requiring extended periods under conventional heating, can be completed more rapidly under microwave irradiation. mdpi.com Similarly, the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives showed improved yields and reduced reaction times when conducted using microwaves compared to traditional heating methods. mdpi.com

In the context of modifying picolinic acid scaffolds, microwave energy has been employed to facilitate challenging coupling reactions. A notable example is the use of a catalytic system comprising Copper(I) iodide (CuI), picolinic acid, and potassium phosphate (B84403) (K₃PO₄) for the synthesis of sterically hindered diaryl ethers. mdpi.com While this system was successful for certain ortho-substituted phenols, it highlighted the potential for picolinic acid itself to act as a ligand in microwave-promoted cross-coupling reactions. mdpi.com Furthermore, microwave-assisted O-demethylation reactions have been successfully applied to complex diaryl ethers, demonstrating the utility of this technology in the final steps of a synthetic sequence. mdpi.com The development of novel 6-methoxy-5,6-dihydro-5-azapurines, a purine-like scaffold, was also achieved via a simple and fast microwave-assisted method, showcasing the technology's role in creating new heterocyclic structures from accessible reagents. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Advantage of Microwave | Reference |

|---|---|---|---|---|---|

| Multi-component Reaction | Aldehydes, Malononitrile, Thiophenol | ZnCl₂ | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Shortened reaction times | mdpi.com |

| Diaryl Ether Synthesis | Aryl Bromide, Prenylated Phenol | CuI, Picolinic Acid, K₃PO₄ | Diaryl Ethers | Improved chemical yield | mdpi.com |

| Heterocycle Formation | Aminotriazole, Trimethyl Orthoformate, n-Propylamine | Acetic Acid, 140 °C | 6-Methoxy-5,6-dihydro-5-azapurines | Increased yield (from 4% to 47%) | acs.org |

| Amination | 6-chloropurine, Various Amines | Water, Reflux | 6-substituted aminopurines | Green chemistry protocol, good yields | researchgate.net |

Chemical Reactivity and Further Derivatization

Oxidation Reactions of Aminopicolinic Acid Derivatives

The oxidation of aminopicolinic acid derivatives is highly dependent on the position of the amino substituent and the reagents employed. For instance, a flavin-reductase-catalyzed system using atmospheric oxygen as the oxidant has been shown to effectively induce oxidative decarboxylation in certain picolinic acid derivatives. acs.org In this system, 3-aminopicolinic acid and 5-aminopicolinic acid underwent complete and 84% conversion, respectively. acs.org However, no conversion was detected for 6-aminosubstituted picolinic acids under the same conditions, indicating that the electronic and steric environment at the 6-position prevents this specific transformation. acs.org

In contrast, more classical and powerful oxidizing agents can transform aminopicolinic acid analogs. Derivatives such as 6-(morpholinomethyl)picolinic acid can be oxidized by reagents like potassium permanganate (B83412) or hydrogen peroxide, leading to the formation of products such as ketones or further oxidized carboxylic acids. The synthesis of aminopicolinic acids often involves a nitrated precursor, such as 6-nitropyridine-2-carboxylic acid, which is itself synthesized via oxidation of a precursor like 2-amino-6-methylpyridine (B158447) or nitration of pyridine-2-carboxylic acid. This nitro-substituted intermediate is then reduced to the corresponding amine.

| Substrate | Oxidizing System | Result | Reference |

|---|---|---|---|

| 3-Aminopicolinic acid | Flavin-reductase, O₂ | Complete conversion (oxidative decarboxylation) | acs.org |

| 5-Aminopicolinic acid | Flavin-reductase, O₂ | 84% conversion | acs.org |

| 6-Aminopicolinic acid | Flavin-reductase, O₂ | No conversion detected | acs.org |

| 6-(Morpholinomethyl)picolinic acid | Potassium permanganate / Hydrogen peroxide | Oxidation to ketones or carboxylic acids |

Reduction Reactions of Picolinamide (B142947) Systems

Picolinamide systems, the amide derivatives of picolinic acids, undergo various reduction reactions to yield valuable products like amines or alcohols. A mild and effective method involves treating picolinic amides with excess zinc in aqueous hydrochloric acid at room temperature, which affords the corresponding amines in good to excellent yields. researchgate.net This method demonstrates useful functional group tolerance. researchgate.net Alternatively, common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce the amide functionality to alcohols or amines.

Picolinamides have also found significant use as chiral organocatalysts in reduction reactions. Chiral picolinamides, particularly those supported on a solid polymer like polystyrene, have been successfully used to catalyze the stereoselective reduction of imines with trichlorosilane, producing enantio-enriched amines with high enantioselectivities (up to 91% ee). unimi.it This highlights the dual role of the picolinamide moiety: as a substrate for reduction and as a directing group or catalyst in the reduction of other molecules. unimi.itresearchgate.net

| Picolinamide System | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Generic Picolinamide | Zinc, aq. HCl | Amide Reduction | Corresponding Amines | researchgate.net |

| Generic Picolinamide | NaBH₄ or LiAlH₄ | Amide Reduction | Alcohols or Amines | |

| Chiral Picolinamide (as catalyst) | Trichlorosilane (HSiCl₃) | Imine Reduction | Enantio-enriched Amines | unimi.it |

Functionalization at the Pyridine 6-Position with Heterocyclic Moieties

The introduction of heterocyclic groups at the 6-position of the picolinic acid ring is a key strategy for creating complex molecules. One powerful method for this transformation is the aza Diels-Alder reaction. Picolinates can be converted into triazine intermediates, which then react with dienophiles to form new pyridine rings, effectively creating 2,2'-bipyridine (B1663995) derivatives. researchgate.net

Another significant approach involves transition metal-catalyzed cross-coupling reactions. While often used to form C-C bonds with aryl groups, these methods are adaptable for creating linkages to heterocyclic fragments. google.com For instance, a pyridine with a leaving group in the 6-position can be coupled with an organometallic heterocycle in the presence of a suitable catalyst. google.com The synthesis of 4-aminopicolinates with various substituents at the 6-position, such as cyano or trifluoromethyl groups, provides key intermediates that can be further elaborated into heterocyclic systems. google.com

Furthermore, novel heterocyclic derivatives can be synthesized starting from picolinic acid itself. For example, picolinic acid hydrazide, formed from the parent acid, can be used as a building block to construct 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings attached to the pyridine C2 position. pensoft.net While this functionalizes the C2 position, the synthetic strategies for heterocycle formation are often adaptable to other positions on the pyridine ring, provided a suitable functional group handle is present at the 6-position.

| Compound Name | Chemical Family |

|---|---|

| This compound | Picolinic Acid Derivative |

| 3-Aminopicolinic acid | Picolinic Acid Derivative |

| 5-Aminopicolinic acid | Picolinic Acid Derivative |

| 6-Aminopicolinic acid | Picolinic Acid Derivative |

| 6-(Morpholinomethyl)picolinic acid | Picolinic Acid Derivative |

| 6-Nitropyridine-2-carboxylic acid | Picolinic Acid Derivative |

| 2-Amino-6-methylpyridine | Pyridine Derivative |

| Pyridine-2-carboxylic acid (Picolinic Acid) | Pyridine Carboxylic Acid |

| Picolinamide | Pyridine Carboxamide |

| 2,2'-Bipyridine | Bipyridine |

| Picolinic acid hydrazide | Picolinic Acid Derivative |

| 1,3,4-Oxadiazole | Heterocycle |

| 1,2,4-Triazole | Heterocycle |

| Potassium Permanganate | Oxidizing Agent |

| Hydrogen Peroxide | Oxidizing Agent |

| Zinc | Reducing Agent |

| Sodium Borohydride | Reducing Agent |

| Lithium Aluminum Hydride | Reducing Agent |

| Trichlorosilane | Reducing Agent |

| Copper(I) iodide | Catalyst |

Biological Activities and Mechanistic Investigations of 6 Methylamino Picolinic Acid Analogs

Anticancer and Antiproliferative Research

Analogs of 6-(methylamino)picolinic acid have been a subject of investigation for their potential as anticancer agents. Research has focused on their ability to interfere with key cellular processes involved in cancer progression, such as aberrant kinase activity and the evasion of programmed cell death.

Inhibition of Kinase Activity (e.g., Aurora-B Kinase Interaction)

Aurora B kinase, a key regulator of mitosis, is frequently overexpressed in various human tumors, making it an attractive target for cancer therapy. nih.govmdpi.com Its inhibition can lead to errors in chromosome segregation and ultimately, cell death in proliferating cancer cells. frontiersin.orgnih.gov

Recent research has identified novel derivatives of picolinamide (B142947), a related structural class to picolinic acids, as potent and selective inhibitors of Aurora B kinase. For instance, a series of N-methylpicolinamide-4-thiol derivatives demonstrated significant anti-proliferative activity across a range of human cancer cell lines. patsnap.com One particular compound from this series, compound 6p, was shown to selectively inhibit Aurora B kinase in the nanomolar range. patsnap.com Molecular docking studies suggest that these inhibitors act by competitively binding to the ATP-binding pocket of the kinase, forming stable interactions with key amino acid residues and blocking its phosphorylating activity. patsnap.com

The inhibition of Aurora B typically results in failed cytokinesis, leading to the formation of polyploid cells that may subsequently undergo apoptosis. frontiersin.org This mechanism provides a strong rationale for the development of picolinic acid-based compounds as targeted anticancer therapeutics.

Induction of Apoptosis in Neoplastic Cell Lines (e.g., HepG2)

A crucial mechanism for anticancer agents is the induction of apoptosis, or programmed cell death, in malignant cells. Picolinic acid derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines.

Studies on the human hepatocellular carcinoma cell line, HepG2, have shown that various compounds can induce apoptosis through mitochondria-dependent pathways. nih.govdovepress.com This process often involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. nih.govdovepress.com For example, Timosaponin A-III was found to induce apoptosis in HepG2 cells by activating caspases and altering the expression of inhibitor of apoptosis protein (IAP) family members. nih.gov Similarly, Selenium-Modified Chitosan induced apoptosis in HepG2 cells by arresting the cell cycle and disrupting the mitochondrial membrane potential, which is associated with changes in the expression of Bax and Bcl-2 proteins. dovepress.com Another study found that Amitriptyline, a tricyclic antidepressant, induces mitochondrial dysfunction and oxidative stress in HepG2 cells, leading to early mitophagy that eventually switches to apoptosis. researchgate.net

In other cancer cell lines, such as human non-small cell lung cancer (A549), a novel derivative of picolinic acid was shown to mediate cytotoxicity by inducing apoptotic cell death. pensoft.net This was confirmed by the observation of fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net The activation of these executioner caspases is a central event in the apoptotic cascade, leading to the systematic dismantling of the cell. nih.gov

Comparative Efficacy Studies with Established Antineoplastic Agents

The evaluation of novel therapeutic candidates often involves comparison with established antineoplastic agents to gauge their relative potency and potential clinical utility. In this context, certain analogs of picolinic acid have shown promising results.

For example, in studies of Aurora B kinase inhibitors, the N-methylpicolinamide derivative, compound 6p, demonstrated potent growth inhibition against several human cancer cell lines, with evidence of its superiority over the multi-kinase inhibitor sorafenib in certain cellular contexts. patsnap.com Furthermore, other novel Aurora kinase inhibitors have shown potent antiproliferative activity against cell lines that are resistant to the established chemotherapeutic agent paclitaxel. frontiersin.org This suggests that these new compounds may have a distinct mechanism of action or are not susceptible to the same resistance mechanisms, highlighting their potential for treating refractory cancers.

Antimicrobial and Anti-infective Studies

Picolinic acid and its analogs have been investigated for their antimicrobial properties against a range of clinically relevant pathogens. These studies have explored their direct antimicrobial effects and their ability to work in concert with existing antimicrobial drugs.

Efficacy Against Specific Microbial Pathogens

Derivatives of picolinic acid have demonstrated inhibitory activity against various bacteria and fungi. The mechanism often involves the chelation of metal ions essential for microbial growth and metabolism. researchgate.net

Mycobacterium avium complex (MAC): Picolinic acid has been shown to exhibit antimicrobial activity against both extracellular and intracellular MAC organisms. researchgate.netnih.gov This activity is thought to be related to its function as a metal ion chelator. nih.gov Picolinic acid also potentiates the antimicrobial activity of macrophages against intracellular MAC. nih.gov

Staphylococcus aureus: Picolinic acid has demonstrated antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2.0mg/mL. researchgate.net Certain metal derivatives, or picolinates, also show efficacy. For example, zinc picolinate and copper picolinate inhibited S. aureus with a MIC of 0.5mg/mL. researchgate.net

Pseudomonas aeruginosa: While some natural antimicrobial peptides have shown efficacy against P. aeruginosa, nih.gov specific data on this compound analogs is an area of ongoing research. The organism is a significant pathogen known for its resistance mechanisms. nih.govnih.gov

Bacillus subtilis: Picolinic acid has shown strong antibacterial activity against B. subtilis, with a reported MIC of 2.0mg/mL. researchgate.net Its inhibitory effect has been linked to the chelation of transition metals, which can inhibit essential enzymes and sporulation. researchgate.net Metal picolinates, such as those with zinc, nickel, and manganese, have shown activity against B. subtilis at an MIC of 0.5mg/mL. researchgate.net

Candida albicans: Picolinic acid has a protective effect against lethal infections of C. albicans in mice, reducing yeast growth in the brain and colonization of the kidneys. nih.gov This effect may be linked to the elicitation of a cytokine response. nih.gov In vitro studies have also shown that picolinic acid can augment the anti-Candida activity of neutrophils. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid and its Metal Derivatives Against Selected Pathogens

| Compound | Staphylococcus aureus (mg/mL) | Bacillus subtilis (mg/mL) |

|---|---|---|

| Picolinic Acid | 2.0 researchgate.net | 2.0 researchgate.net |

| Zinc Picolinate | 0.5 researchgate.net | 0.5 researchgate.net |

| Copper Picolinate | 0.5 researchgate.net | 2.0 researchgate.net |

| Nickel Picolinate | - | 0.5 researchgate.net |

| Manganese Picolinate | - | 0.5 researchgate.net |

Synergistic Effects with Conventional Antimycobacterial and Antibacterial Drugs

A significant area of research is the potential for picolinic acid analogs to enhance the efficacy of existing antibiotics, which could help combat antimicrobial resistance.

In the context of antimycobacterial therapy, picolinic acid has been found to potentiate the effects of a two-drug combination of clarithromycin/rifampicin and some fluoroquinolones against MAC. nih.gov This suggests its potential use as an adjunct in the clinical chemotherapy of MAC infections. researchgate.netnih.gov The discovery of compounds that act synergistically with other antimycobacterial drugs is a key strategy to prevent further drug resistance. nih.govresearchgate.net

Against bacterial pathogens, synergistic effects have also been observed. For instance, some analgesics have been shown to have synergistic antibacterial effects when combined with antibiotics like gentamicin against S. aureus. nih.govresearchgate.net Similarly, novel polycyclic amines have demonstrated synergistic activity with the antibiotic spectinomycin, possibly through the inhibition of efflux pumps, which are a common mechanism of drug resistance in bacteria. nih.gov The combination of antibiotics with non-antibiotic compounds that enhance their activity is a promising strategy to overcome resistance. nih.gov

Role as a Metal Ion Chelator in Antimicrobial Mechanisms

Picolinic acid and its derivatives are recognized for their capacity to act as chelating agents, forming stable complexes with various transition metal ions. This chelating ability is central to their antimicrobial properties. The picolinate ligand coordinates to metal centers in a bidentate fashion, utilizing both the pyridine (B92270) nitrogen and the carboxylate oxygen as donor sites. This interaction can enhance the lipophilicity of the metal complexes, which may facilitate their penetration through the lipid membranes of microorganisms researchgate.net.

The antimicrobial activity of metal picolinates has been demonstrated against a range of bacteria. Studies involving manganese, copper, zinc, cobalt, and nickel derivatives of picolinic acid have shown strong antibacterial effects against bacteria that are common in food contamination nih.gov. For instance, zinc picolinate exhibited a minimum inhibitory concentration (MIC) of 0.5mg/mL against several bacteria, including Bacillus subtilis, Bacillus cereus, Escherichia coli, and Staphylococcus aureus nih.gov. Similarly, copper and cobalt picolinates were effective against Micrococcus luteus and Serratia marcescens at the same concentration nih.gov.

The mechanism behind this antimicrobial action is believed to involve the disruption of essential cellular processes within the bacteria. At toxic concentrations, transition metal ions can bind to and deactivate important biomolecules and induce oxidative stress nih.gov. The chelation with picolinic acid can serve as a vehicle to deliver these metal ions into the bacterial cell, overcoming natural resistance mechanisms like efflux pumps and leading to cell death nih.govnews-medical.net. The enhanced efficacy of metal complexes compared to the free ligands or metal ions alone suggests a synergistic effect, where the chelated structure possesses novel or enhanced modes of action nih.gov.

Antiviral Investigations

Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses. Its antiviral mechanism primarily targets the entry stage of the viral life cycle. Research has shown that picolinic acid is effective against viruses such as SARS-CoV-2 and Influenza A virus (IAV) by interfering with the fusion of the viral envelope with host cell membranes mdpi.com.

Mechanistic studies revealed that picolinic acid can compromise the integrity of the viral membrane and inhibit virus-cellular membrane fusion mdpi.com. Time-of-addition assays demonstrated that treating cells with picolinic acid before infection significantly mitigated viral entry mdpi.com. This suggests that the compound acts on the early events of infection. The antiviral activity of picolinic acid is specific to enveloped viruses; it has been shown to be ineffective against non-enveloped viruses, which lack a host-derived lipid envelope mdpi.com. This selectivity further supports the hypothesis that its primary target is the viral envelope.

The potential of picolinic acid and its derivatives as antiviral agents is underscored by their ability to target host processes that are co-opted by viruses, which presents a higher barrier to the development of viral resistance.

Herbicidal Applications and Structure-Activity Relationships

Development as Synthetic Auxin Herbicides

Picolinic acid and its analogs represent a significant class of synthetic auxin herbicides researchgate.netmdpi.com. The development of these compounds has been driven by the need for new herbicides with improved efficacy and broader weed control spectrums. Historically, picolinic acid herbicides like picloram and clopyralid have been used for decades researchgate.net. More recent research has focused on modifying the picolinic acid scaffold, particularly at the 6-position, to discover novel herbicidal molecules nih.gov.

The introduction of aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid ring has led to the discovery of potent new herbicide candidates researchgate.netnih.gov. For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized, demonstrating significant herbicidal activity researchgate.net. These newer generations of picolinic acid derivatives, such as halauxifen-methyl and florpyrauxifen-benzyl, have been successfully launched as commercial herbicides, validating the potential of this chemical class researchgate.netmdpi.com. The mode of action for these herbicides is similar to the natural plant hormone auxin, but they bind to the auxin-signaling F-box protein 5 (AFB5) receptor, leading to unregulated plant growth and eventual death researchgate.net.

Root Growth Inhibition Assays in Model Plants and Weeds

Root growth inhibition assays are a primary method for evaluating the herbicidal potential of new compounds. Analogs of this compound have been extensively tested for their ability to inhibit root growth in the model plant Arabidopsis thaliana and various weed species researchgate.netnih.gov.

In one study, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds (S-series) were tested. Many of these compounds showed superior root growth inhibition in A. thaliana compared to the commercial herbicide picloram. For instance, compound S202, at a concentration of 0.5 µmol/L, caused a 78.4% inhibition of A. thaliana root growth, while the commercial herbicide florpyrauxifen only achieved 33.8% inhibition at the same concentration nih.gov.

Another study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids (V-series) found that compound V-7 had an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl in A. thaliana root growth assays researchgate.netmdpi.com. In tests on weed species, many compounds demonstrated significant inhibition. For example, 28 compounds from the S-series showed greater than 80% inhibition of Brassica napus root growth at a concentration of 250 µM nih.gov.

Table 1: Inhibitory Activity of Selected Picolinic Acid Analogs on Root Growth

| Compound | Plant Species | Concentration (µM) | Root Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| S202 | A. thaliana | 0.5 | 78.4 | nih.gov |

| Florpyrauxifen | A. thaliana | 0.5 | 33.8 | nih.gov |

| V-2 | A. thaliana | Not specified (IC50 62x lower than Picloram) | - | nih.gov |

| V-7 | A. thaliana | Not specified (IC50 45x lower than Halauxifen-methyl) | - | researchgate.netmdpi.com |

| S-series (28 compounds) | Brassica napus | 250 | >80 | nih.gov |

| 5a | Brassica napus | 10 | Significantly greater than Picloram |

Post-Emergence Herbicidal Efficacy Assessments

Post-emergence herbicidal activity is a critical measure of a compound's practical utility in agriculture. Several analogs of this compound have demonstrated excellent post-emergence control of broadleaf weeds researchgate.netnih.gov.

In greenhouse trials, many of the synthesized 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds exhibited good inhibitory effects on broadleaf weeds. Notably, 10 compounds from this series achieved 100% inhibition of the growth of Amaranthus retroflexus nih.gov. In a separate study, compound V-8 from the 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid series showed better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha researchgate.netmdpi.com. Similarly, research on 6-indazolyl-2-picolinic acids found that the majority of the tested compounds exhibited a 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album.

Table 2: Post-Emergence Herbicidal Efficacy of Selected Picolinic Acid Analogs

| Compound/Series | Weed Species | Application Rate | Efficacy (% Inhibition) | Reference |

|---|---|---|---|---|

| S-series (10 compounds) | Amaranthus retroflexus | Not specified | 100 | nih.gov |

| V-8 | Broadleaf weeds | 300 g/ha | Better than Picloram | researchgate.netmdpi.com |

| 6-Indazolyl-2-picolinic acids (majority) | Amaranthus retroflexus | 250 g/ha | 100 | |

| 6-Indazolyl-2-picolinic acids (majority) | Chenopodium album | 250 g/ha | 100 |

Influence of Substituent Nature and Position on Herbicidal Activity

Structure-activity relationship (SAR) studies have been crucial in optimizing the herbicidal activity of this compound analogs. These studies reveal that both the type of substituent and its position on the aromatic rings significantly influence the compound's efficacy nih.gov.

For the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid series, it was found that the nature and position of the substituent on the phenyl ring of the pyrazole fragment are critical. When the substituent (such as F, Br, Cl, or methyl) is located at the 2- and 4-positions of the phenyl ring, the corresponding compounds generally possess superior inhibitory activity compared to those with substitutions at the 3-position nih.gov. Furthermore, the electronic properties of the substituents play a key role. The presence of strong electron-withdrawing groups (e.g., carboxyl, nitro) or strong electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tends to decrease the inhibitory activity of the compounds nih.gov. This suggests that a balanced electronic profile is necessary for optimal herbicidal action. These findings are instrumental in guiding the rational design of new, more potent synthetic auxin herbicides based on the picolinic acid scaffold.

Enzymatic Interactions and Modulatory Effects

The biological activities of this compound and its analogs are significantly influenced by their interactions with various enzymes and their subsequent effects on cellular signaling pathways. These interactions can lead to enzyme inhibition, modulation of signaling cascades, and participation in complex enzymatic systems, highlighting the diverse biochemical roles of these compounds.

Study of Enzyme Interactions and Inhibition Mechanisms

Picolinic acid and its derivatives are known to interact with a variety of enzymes, often acting as inhibitors. The inhibitory potential of these compounds is largely attributed to their ability to chelate metal ions that are essential for the catalytic activity of metalloenzymes. For instance, picolinic acid has been shown to inhibit dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine. The mechanism of inhibition is thought to involve the interaction of the carboxylate group of the picolinic acid derivative with the copper ions at the active site of the enzyme.

While direct studies on this compound are limited, research on analogous compounds provides insights into potential mechanisms. For example, 6-aminopicolinic acid is utilized as a biochemical reagent in life science research, suggesting its interaction with biological macromolecules medchemexpress.combldpharm.comchemspider.com. The introduction of a methylamino group at the 6-position of the picolinic acid scaffold can influence its electronic properties and steric hindrance, thereby altering its binding affinity and inhibitory potency towards specific enzymes. The specific nature of these interactions, whether competitive, non-competitive, or uncompetitive, would depend on the enzyme and the precise binding mode of the inhibitor.

| Compound | Target Enzyme | Potential Mechanism of Interaction |

| Picolinic Acid Derivatives | Metalloenzymes (e.g., Dopamine β-monooxygenase) | Chelation of essential metal cofactors at the active site |

| 6-Aminopicolinic Acid | Various biological macromolecules | Used as a biochemical reagent, suggesting diverse interactions |

Modulation of Cellular Signaling Pathways via Molecular Target Binding

The interaction of picolinic acid analogs with molecular targets can lead to the modulation of various cellular signaling pathways. Natural products often exert their effects by targeting multiple pathways simultaneously, leading to a range of cellular responses nih.gov. Picolinic acid, a metabolite of tryptophan, has been shown to trigger cellular senescence in red blood cells by targeting the NOS/p38 MAPK/CK1α/MLKL signaling pathway nih.gov. This suggests that derivatives like this compound could also influence cellular processes by interacting with key signaling proteins.

The modulation of these pathways can occur through direct binding to receptors or enzymes, or indirectly by altering the cellular environment, for instance, by affecting ion concentrations through chelation. The specific signaling cascades affected by this compound would depend on its unique molecular structure and the cellular context. Research into the broader class of pyridine carboxylic acid isomers has revealed their potential to influence a wide array of signaling pathways involved in various physiological and pathological processes mdpi.comnih.gov.

| Signaling Pathway | Potential Effect of Picolinic Acid Analogs | Reference Compound |

| NOS/p38 MAPK/CK1α/MLKL | Induction of cellular senescence | Picolinic Acid nih.gov |

| Multiple Oncogenic Pathways | Modulation of cancer cell proliferation and survival | Natural Products nih.gov |

Role in Radical S-Adenosylmethionine (SAM) Enzyme Systems

Radical S-adenosyl-l-methionine (SAM) enzymes constitute a large superfamily that catalyzes a vast array of complex biochemical reactions initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster, generating a highly reactive 5′-deoxyadenosyl radical wikipedia.orgnih.govacs.org. This radical intermediate is capable of abstracting hydrogen atoms from unactivated C-H bonds, initiating a wide range of transformations nih.govresearchgate.net.

While there is no direct evidence of this compound's involvement in radical SAM enzyme systems, the structural diversity of substrates utilized by these enzymes suggests that novel picolinic acid derivatives could potentially act as substrates, inhibitors, or modulators. The reactions catalyzed by radical SAM enzymes are crucial for the biosynthesis of various cofactors, antibiotics, and other natural products nih.gov. The unique chemical properties of this compound could allow it to interact with the active site of a radical SAM enzyme, potentially influencing the catalytic cycle or leading to the formation of novel bioactive compounds. Further research is needed to explore the potential role of picolinic acid analogs within these intricate enzymatic systems.

Utilization in Enzymatic Synthesis of Bioactive Alkaloids

The enzymatic synthesis of complex molecules like bioactive alkaloids is a rapidly advancing field that offers several advantages over traditional chemical synthesis, including higher specificity and milder reaction conditions mdpi.com. Picolinic acid and its derivatives can serve as precursors or building blocks in the chemoenzymatic synthesis of such compounds. For instance, processes have been developed for the synthesis of picolinamides, which can have fungicidal properties, through enzymatic and chemical coupling reactions google.com.

Furthermore, enzymes such as dioxygenases and dehydrogenases can be utilized to modify aromatic compounds, including those with a phenyl group, to produce picolinic acid derivatives google.com. This highlights the potential for biocatalytic routes to generate novel analogs of this compound. The structural scaffold of picolinic acid is found in several naturally occurring bioactive compounds, and enzymatic methods can be employed to create derivatives with enhanced or novel biological activities nih.gov. The use of enzymes in the synthesis of alkaloids and other natural products is a promising strategy for accessing a wider range of chemical diversity.

Neurobiological and Immunomodulatory Roles

Picolinic acid and its analogs, as metabolites of the kynurenine pathway, play significant roles in neurobiology and immunomodulation. Their activities are often intertwined with the balance between neurotoxic and neuroprotective metabolites derived from tryptophan.

Endogenous Metabolism via the Kynurenine Pathway and Neuroprotective Properties

This compound is structurally related to picolinic acid, an endogenous metabolite of the amino acid tryptophan, formed via the kynurenine pathway researchgate.netmdpi.com. The kynurenine pathway is the primary route of tryptophan degradation and produces a range of neuroactive compounds mdpi.com. Some of these metabolites, such as quinolinic acid and 3-hydroxykynurenine, are neurotoxic, while others, including kynurenic acid and picolinic acid, are considered neuroprotective mdpi.comnih.gov.

The neuroprotective effects of kynurenic acid are well-documented and are primarily attributed to its antagonism of ionotropic glutamate receptors mdpi.comnih.gov. Picolinic acid also exhibits neuroprotective properties, which are thought to be mediated, in part, by its ability to chelate excitotoxic metal ions and modulate inflammatory responses nih.gov. An imbalance in the kynurenine pathway, leading to an overproduction of neurotoxic metabolites relative to neuroprotective ones, has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease and Huntington's disease mdpi.comnih.gov. The introduction of a methylamino group to the picolinic acid structure could potentially modify its ability to cross the blood-brain barrier and interact with targets within the central nervous system, thereby influencing its neuroprotective profile.

| Kynurenine Pathway Metabolite | General Role in the CNS |

| Quinolinic Acid | Neurotoxic |

| 3-Hydroxykynurenine | Neurotoxic |

| Kynurenic Acid | Neuroprotective mdpi.comnih.gov |

| Picolinic Acid | Neuroprotective nih.gov |

Involvement in Inflammatory Disorders of the Central Nervous System

While direct studies on this compound analogs in central nervous system (CNS) inflammatory disorders are limited, the parent compound, picolinic acid, an endogenous metabolite of tryptophan, is known to play a role in the pathogenesis of such conditions. nih.gov Research into other substituted aminocarboxylic acid derivatives, such as 4-amino-3-cinnolinecarboxylic acids, has demonstrated significant CNS activity in various pharmacological tests. nih.gov This suggests that the introduction of an amino group to a carboxylic acid-containing heterocyclic ring system can confer neuroactive properties. The specific contribution of the 6-methylamino substitution on the picolinic acid backbone in the context of neuroinflammation remains an area for further investigation.

Immunological Modulation

The immunomodulatory effects of picolinic acid are well-documented, with the ability to influence various immune cell functions. nih.gov Analogs of other immunomodulatory compounds have been shown to possess anti-allergy properties by inhibiting mast cell functions. nih.gov Furthermore, various antimicrobial agents are known to have immunomodulatory properties, highlighting the potential for compounds with antimicrobial activity to also influence the immune system. medscape.com Domoic acid, another amino acid analog, has demonstrated immunotoxic effects, indicating that amino acid-like structures can interact with the immune system. mdpi.com The introduction of a methylamino group at the 6-position of picolinic acid could potentially modify its interaction with immune receptors and signaling pathways, leading to unique immunomodulatory effects that warrant dedicated study.

Applications in Neuroimaging Studies as PET Tracer Components

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes. While there is no direct evidence of this compound or its analogs being used as PET tracers, the development of novel PET tracers often involves the exploration of new chemical scaffolds. Pyridine carboxylic acid isomers, including picolinic acid, are recognized as versatile scaffolds in medicinal chemistry due to their ability to be easily substituted to fine-tune their biological activity and selectivity. nih.gov

The development of PET tracers for neurodegenerative diseases is an active area of research, with various heterocyclic compounds, such as quinoline-carboxamide derivatives, being evaluated as potential radioligands. nih.gov The structural features of this compound could make it a candidate for radiolabeling and subsequent evaluation as a PET tracer for specific targets within the central nervous system. Further research would be required to explore its potential in this application.

Other Therapeutic and Biological Potentials

Beyond the central nervous system and immune system, analogs of this compound have shown potential in other therapeutic areas and biological processes.

Intermediate in Respiratory Disorder Treatment Development

A significant area where derivatives of picolinic acid have emerged as crucial is in the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for the treatment of cystic fibrosis, a severe respiratory disorder. researchgate.netgoogle.com.pggoogle.com While the precise role of this compound itself is not explicitly detailed in publicly available literature, the synthesis of potent CFTR modulators often involves complex multi-step processes utilizing substituted picolinic acid intermediates. The general synthetic strategies for these drugs rely on the functionalization of the pyridine ring, suggesting that compounds with the this compound scaffold could serve as key building blocks in the synthesis of next-generation CFTR modulators. google.com

Role in Trace Metal Ion Transport and Homeostasis

Picolinic acid is a well-known chelating agent for various metal ions and plays a role in their transport and homeostasis. orientjchem.org The introduction of an amino group to the picolinic acid structure can significantly influence its metal-chelating properties. Aminopolycarboxylate chelating agents are known to affect metal availability and mobility in biological systems. nih.gov Specifically, picolinic acid has been shown to enhance the expression of transferrin receptors, which are crucial for iron uptake, by chelating iron and affecting intracellular iron levels. nih.gov

The presence of the 6-methylamino group in this compound would be expected to alter the coordination chemistry of the molecule, potentially leading to changes in its affinity and selectivity for different trace metal ions. This could have implications for its ability to influence the transport and homeostasis of essential metals like zinc, iron, and copper, as well as its potential for use in chelation therapy for heavy metal detoxification. google.com The specific interactions of this compound with various metal ions and the biological consequences of these interactions are an important area for future research.

After a thorough review of the available research, it has been determined that there is insufficient specific data published on the chemical compound “this compound” to fully address the detailed sections and subsections of the requested article on its coordination chemistry and metallopharmaceutical applications.

The existing literature provides extensive information on the broader class of picolinic acid derivatives and their metal complexes. For instance, various polydentate chelating ligands incorporating picolinic acid moieties, such as H₄octapa, H₄CHXoctapa, and others, have been evaluated for their ability to complex radiometals like Actinium-225 for targeted alpha therapy. d-nb.infoscilit.comubc.canih.gov These studies highlight the potential of the picolinate scaffold in designing high-denticity ligands for radiopharmaceutical applications. d-nb.infoscilit.comubc.canih.govubc.ca Research into pyclen-based ligands with picolinate arms has also shown promise for theranostic applications with radiolanthanides like ¹⁷⁷Lu. nih.govchemrxiv.orgnih.gov

Furthermore, general methodologies for the structural characterization of metal-picolinate complexes, including single-crystal X-ray diffraction, are well-established, providing insight into their coordination environments. nih.govunimi.itmdpi.commdpi.com Studies on related compounds like 6-methylpicolinic acid have explored their interactions in biological systems, for example, with blood serum bioligands. nih.gov

However, specific experimental data and detailed research findings pertaining exclusively to this compound—including its thermal stability analysis when coordinated to metals, its specific single-crystal X-ray structures, its efficacy in radiolabeling with ¹¹¹In, ¹⁷⁷Lu, and ²²⁵Ac, its serum stability, in vivo distribution, and its diverse biomedical or industrial applications—are not available in the public domain based on the conducted search.

Therefore, while the field of picolinic acid-based metal complexes is rich and actively researched, the specific focus on the 6-(methylamino) derivative as required by the article outline cannot be met with the necessary scientific accuracy and depth at this time. Further research dedicated specifically to this compound is required to generate the detailed content requested.

Coordination Chemistry and Metallopharmaceutical Applications of 6 Methylamino Picolinic Acid Derivatives

Diverse Biomedical and Industrial Applications of Metal Complexes

Development of Light-Conversion Molecular Devices

Research into the application of 6-(methylamino)picolinic acid in light-conversion molecular devices is an emerging field with significant potential. While specific studies on this particular derivative are limited, the broader class of picolinic acid-based ligands, particularly in the formation of lanthanide complexes, provides a strong basis for their utility in luminescent materials.

Lanthanide ions are known for their sharp, narrow, and characteristic emission peaks in the visible and near-infrared regions, which arise from f-f electronic transitions. However, these transitions are often forbidden, leading to low absorption efficiency. The "antenna effect" is a crucial mechanism employed to overcome this limitation. In this process, an organic ligand, such as a picolinate derivative, absorbs light and then transfers the energy to the central lanthanide ion, which then luminesces. The efficiency of this energy transfer is highly dependent on the structure of the organic ligand.

Picolinate ligands are effective sensitizers for lanthanide ions, enhancing their luminescence. For instance, europium(III) coordination polymers based on ethynyl-bridged picolinate ligands have been shown to be highly robust and luminescent, acting as selective detectors for certain molecules through luminescence quenching nih.gov. The emission spectrum of these complexes is often dominated by the intense red emission characteristic of the Eu(III) ion nih.gov.

Although direct research on this compound is scarce, it is hypothesized that the introduction of a methylamino group could modulate the electronic properties of the picolinic acid ligand, potentially influencing the efficiency of the antenna effect and the photophysical properties of the resulting lanthanide complexes. Further research is necessary to synthesize and characterize lanthanide complexes of this compound to fully explore their potential in the development of novel light-conversion molecular devices.

Functional Materials for Photovoltaic Technologies

The application of picolinic acid derivatives in photovoltaic technologies, particularly in dye-sensitized solar cells (DSSCs), has garnered considerable interest. While specific research on this compound in this context is not extensively documented, the foundational role of picolinic acid as an anchoring group for photosensitizing dyes on semiconductor surfaces provides a strong indication of its potential.

In DSSCs, a photosensitizing dye absorbs sunlight and injects an excited electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is critically dependent on the electronic coupling between the dye and the semiconductor surface. Picolinic acid and its derivatives can act as effective anchoring groups, binding the dye to the TiO₂ surface.

Models for Enzyme Activity and DNA Interaction Studies

Metal complexes of picolinic acid and its derivatives serve as valuable models for studying enzyme activity and DNA interactions, offering insights into biological processes and providing a basis for the design of new therapeutic agents.

The interaction of transition metal complexes with DNA is a key area of research in the development of anticancer drugs. These interactions can occur through various modes, including intercalation, groove binding, and covalent binding. Picolinic acid-based ligands can form stable complexes with metals like copper, which have been shown to interact with DNA.

For example, new copper(II) complexes based on a picolinic acid bifunctional ligand have been synthesized and shown to have a good binding affinity towards Calf Thymus DNA (CT-DNA) nih.gov. These complexes also exhibit efficient nuclease activity, meaning they can cleave DNA, which is a desirable property for anticancer agents nih.gov. The binding constants (Kb) for these complexes with DNA have been determined, providing a quantitative measure of their interaction strength nih.gov.

The study of these model systems provides valuable information on how metal complexes can recognize and interact with specific DNA sequences, which is crucial for the rational design of new drugs that target DNA.

| Complex | Binding Constant (Kb) (M⁻¹) |

|---|---|

| [Cu(II)(DPPA)]·4H₂O | 8.3 ± 0.01 × 10⁴ |

| [Cu(II)(DPPA)(bpy)]·5H₂O | 1.23 ± 0.01 × 10⁵ |

| [Cu(II)(DPPA)(phen)]·5H₂O | 1.35 ± 0.01 × 10⁵ |

Data sourced from PubMed nih.gov

Antimicrobial Activity of Metal Complexes

Metal complexes of picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. The coordination of the metal ion to the picolinic acid ligand often results in enhanced biological activity compared to the free ligand. This is attributed to the principles of chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its penetration through the lipid membranes of microorganisms.

A variety of transition metal picolinates, including those of manganese, copper, zinc, cobalt, and nickel, have been tested against several bacteria. These studies have shown that picolinates possess strong antibacterial activity against bacteria that commonly affect food consumed by humans sjctni.edu. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a common measure of antimicrobial efficacy.

For instance, copper and cobalt picolinates have shown antibacterial activity against M. luteus and S. marcescens with an MIC of 0.5 mg/mL sjctni.edu. Nickel and manganese picolinates were effective against B. subtilis, M. luteus, and K. pneumonia at the same MIC sjctni.edu. Zinc picolinate exhibited a broad spectrum of activity against several bacteria at an MIC of 0.5 mg/mL sjctni.edu. It has also been observed that metal complexes can show greater antimicrobial action than the free ligands nih.gov.

While specific studies on the antimicrobial activity of this compound complexes are not widely reported, the existing data on related picolinic acid complexes suggest that this derivative could also form metal complexes with potent antimicrobial properties.

| Metal Picolinate | Bacterium | MIC (mg/mL) |

|---|---|---|

| Copper | M. luteus | 0.5 |

| S. marcescens | 0.5 | |

| Cobalt | M. luteus | 0.5 |

| S. marcescens | 0.5 | |

| Nickel | B. subtilis | 0.5 |

| M. luteus | 0.5 | |

| K. pneumonia | 0.5 | |

| Manganese | B. subtilis | 0.5 |

| M. luteus | 0.5 | |

| K. pneumonia | 0.5 | |

| Zinc | Various bacteria | 0.5 |

Data sourced from Science Huβ Publishing sjctni.edu

Analytical and Characterization Methodologies for 6 Methylamino Picolinic Acid Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of 6-(Methylamino)picolinic acid, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. researchgate.net By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide a detailed map of the carbon and hydrogen framework. nih.govrsc.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons would typically appear in the aromatic region (δ 6.5-8.5 ppm). Due to the substitution pattern, three signals are expected for these protons, likely exhibiting doublet or triplet splitting patterns based on their coupling with adjacent protons. The methyl group attached to the nitrogen would produce a singlet at approximately δ 2.8-3.1 ppm. The proton on the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The acidic proton of the carboxylic acid (O-H) would also be a broad singlet, typically found far downfield (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon of the carboxylic acid group (C=O) is expected to resonate in the δ 165-175 ppm range. The five carbons of the pyridine ring would appear between δ 110-160 ppm. The methyl carbon of the amino group would be observed in the aliphatic region, typically around δ 25-35 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | 165 - 175 |

| Pyridine Ring C2 | - | 150 - 155 |

| Pyridine Ring C3 | 7.5 - 7.8 (d) | 120 - 125 |

| Pyridine Ring C4 | 7.8 - 8.2 (t) | 138 - 142 |

| Pyridine Ring C5 | 6.8 - 7.1 (d) | 110 - 115 |

| Pyridine Ring C6 | - | 155 - 160 |

| Amino Group (-NH) | variable (broad s) | - |

| Methyl Group (-CH₃) | 2.8 - 3.1 (s) | 25 - 35 |

| Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. pressbooks.pub The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Key expected absorptions include a very broad band from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching bands. pressbooks.pub The N-H stretch of the secondary amine is expected as a moderate band around 3300-3500 cm⁻¹. researchgate.netrockymountainlabs.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid should appear in the range of 1700-1725 cm⁻¹. pressbooks.pub The spectrum would also feature bands for aromatic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹, as well as C-H stretching from the aromatic ring and the methyl group just below and above 3000 cm⁻¹, respectively. vscht.cz Vibrational assignments can be supported by computational methods and comparison with related structures like picolinic acid. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Medium-Weak |

| Secondary Amine | N-H Bend | 1550 - 1650 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Amino Group | C-N Stretch | 1180 - 1280 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The pyridine ring in this compound, being an aromatic system, is expected to exhibit characteristic π → π* transitions. The presence of the carboxylic acid and methylamino groups as auxochromes can shift the absorption maxima (λmax) and alter the molar absorptivity.

The UV-Vis spectrum is highly sensitive to the pH of the solution. quora.com Changes in pH can alter the protonation state of the pyridine nitrogen, the amino group, and the carboxylic acid, thereby modifying the electronic structure of the chromophore. youtube.com For example, protonation of an aromatic amine typically leads to a hypsochromic (blue) shift to a shorter wavelength, while deprotonation of a phenol-like group causes a bathochromic (red) shift to a longer wavelength. youtube.com Studies on the related compound dipicolinic acid show significant shifts in absorption maxima as the pH changes, reflecting its different ionic forms. nih.govdiva-portal.org

Fluorescence spectroscopy can also be a valuable tool. Following absorption of UV light, some molecules can emit light at a longer wavelength. The fluorescence properties of this compound would depend on its molecular structure and environment. Similar to UV-Vis absorption, fluorescence emission can be highly dependent on pH. researchgate.net For instance, dipicolinic acid shows a fluorescence emission shift from 375 nm to 425 nm as the pH increases from 2 to 6. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound. researchgate.netresolian.com It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net This level of precision allows for the calculation of a unique elemental formula.

For this compound, with the molecular formula C₇H₈N₂O₂, the theoretical monoisotopic mass of the neutral molecule is 152.05858 Da. HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺ with a theoretical m/z of 153.06635. The experimentally measured mass would be compared to this theoretical value, with a match within a few parts per million (ppm) confirming the elemental formula and providing strong evidence for the compound's identity. researchgate.net This technique is invaluable for distinguishing the target compound from any potential isomers or impurities with the same nominal mass. measurlabs.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are vital for isolating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of non-volatile compounds like this compound. ptfarm.pl Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar, ionizable molecule. researchgate.net

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water (frequently buffered and acidified with agents like phosphoric acid or formic acid) and an organic modifier like acetonitrile or methanol. helixchrom.comhelixchrom.com Adjusting the mobile phase composition, pH, and flow rate allows for the optimization of the separation. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as around 260-275 nm, which is characteristic of the pyridine ring chromophore. researchgate.nethelixchrom.com The retention time of the compound is a characteristic parameter under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification and purity determination. nih.gov

Table 3: Typical RP-HPLC Parameters for Analysis of Picolinic Acid Derivatives

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water/Buffer |

| Elution Mode | Isocratic or Gradient |

| pH | Acidic (e.g., pH 2.5 - 3.5) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 5 - 20 µL |

| These are generalized parameters and require optimization for the specific compound and system. |

Gel Permeation Chromatography (GPC) for Polymer-Conjugates

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is an essential technique for characterizing polymer-conjugates of this compound. This method separates molecules based on their hydrodynamic volume in solution. In the context of polymer-drug conjugates, GPC is employed to determine key properties such as molecular weight distribution (polydispersity index, PDI), number-average molecular weight (Mn), and weight-average molecular weight (Mw).

The analysis involves dissolving the polymer-conjugate in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer retention time. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the this compound conjugate can be accurately determined. This is crucial for ensuring batch-to-batch consistency and for understanding how the polymer's size characteristics might influence the conjugate's properties. For instance, GPC is used to confirm the successful conjugation of moieties to polymer backbones, such as N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers, by observing the shift in molecular weight post-reaction. researchgate.net

Advanced Characterization Techniques for Complex Systems

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

For a successful SCXRD analysis, a high-quality single crystal is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined.

While specific crystal structure data for this compound is not widely published, analysis of the parent compound, picolinic acid, provides valuable insight. Studies on picolinic acid have identified polymorphic forms, meaning it can crystallize in different arrangements. mdpi.comnih.gov For example, structures have been solved in the monoclinic crystal system, with space groups such as P21/a and C2/c. mdpi.com Such data is critical for identifying and controlling the solid-state form of the compound.

Table 1: Example Crystal Data for Picolinic Acid (Analogue)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | C2/c | mdpi.com |

| a (Å) | 21.2215(1) | mdpi.com |

| b (Å) | 3.8295(2) | mdpi.com |

| c (Å) | 13.9497(6) | mdpi.com |

This table presents data for the parent compound, picolinic acid, as a representative example of the crystallographic information obtained via SCXRD.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This provides information on decomposition temperatures, the presence of solvent or water molecules, and the composition of multi-component systems. 6-napse.comnih.gov For metal complexes of the related picolinic acid, TGA studies have shown that the complexes are generally stable, beginning to decompose at temperatures above 260°C. orientjchem.org The analysis can proceed in stages, with the final residue often corresponding to the formation of a stable metal oxide. orientjchem.org TGA curves can also confirm the absence of water molecules in the coordination sphere. orientjchem.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This method detects exothermic or endothermic events such as phase transitions (melting, crystallization) and decomposition, which appear as peaks in the DTA curve. orientjchem.org

Table 2: Thermal Decomposition Data for Metal(II) Perchlorate Complexes of Picolinic Acid

| Complex | Decomposition Temperature (°C) | Key Observation | Reference |

|---|---|---|---|

| Manganese(II) Complex | > 260 | Stable up to high temperatures | orientjchem.org |

| Cobalt(II) Complex | > 260 | Stable up to high temperatures | orientjchem.org |

| Nickel(II) Complex | > 260 | Stable up to high temperatures | orientjchem.org |

| Copper(II) Complex | > 260 | Stable up to high temperatures | orientjchem.org |

This table is based on data for metal complexes of the parent compound, picolinic acid, illustrating typical results from thermal analysis.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound and its metal complexes. nih.gov CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. dss.go.th

Studies on metal complexes of the parent picolinic acid reveal important electrochemical behaviors. For instance, the cyclic voltammogram of a bis(picolinate) copper(II) complex shows a quasi-reversible, one-electron reduction process corresponding to the Cu(II)/Cu(I) redox couple. scielo.org.ar The scan rate dependence of the peak currents can indicate whether the process is diffusion-controlled. dss.go.th

In complexes with other metals, CV can elucidate the metal-centered redox processes. For example, zinc(II) complexes of picolinic acid have shown a quasi-reversible one-electron reduction from Zn(II) to Zn(I). orientjchem.org Furthermore, polymers derived from picolinic acid have been used to modify electrodes for electrochemical sensing, demonstrating the tunability of the compound's electrochemical properties. dss.go.thnih.gov

Table 3: Cyclic Voltammetry Data for Metal(II) Complexes of Picolinic Acid in DMF

| Complex | Process | E1/2 (V) | ΔEp (mV) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Copper(II) Picolinate | Cu(II) → Cu(I) | ~ -0.62 | - | Quasi-reversible | scielo.org.ar |

This table presents electrochemical data for complexes of the parent compound, picolinic acid, to exemplify the parameters obtained from CV studies.

Circular Dichroism Studies for Chiral Systems and Protein Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is an invaluable technique for studying chiral molecules and their interactions with other substances, particularly biomolecules.

Chiral Systems: If this compound is part of a chiral system, either through derivatization to create a stereocenter or by forming a complex with a chiral molecule, CD spectroscopy can be used to probe its stereochemical features. nih.govrsc.org The CD spectrum provides a unique fingerprint of the chiral molecule's three-dimensional structure. It is particularly sensitive to conformational changes and is often used to determine the absolute configuration of molecules by comparing experimental spectra with theoretical calculations. arxiv.orgutexas.edu

Protein Interactions: CD spectroscopy is widely used to study the binding of small molecules to proteins. capes.gov.brnih.govnih.gov The technique can provide information on whether the conformation of a protein changes upon binding of a ligand like a this compound derivative. researchgate.netspringernature.com Far-UV CD (190-250 nm) monitors changes in the protein's secondary structure (α-helix, β-sheet content), while near-UV CD (250-350 nm) probes the environment of aromatic amino acid residues and can detect subtle tertiary structure alterations upon complex formation. capes.gov.brnih.gov By titrating the protein with the compound and monitoring the change in the CD signal, it is possible to determine binding constants for the interaction. nih.gov

Computational and Theoretical Studies on 6 Methylamino Picolinic Acid Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and various other physicochemical characteristics.